molecular formula C13H11Cl2N3O2 B12335914 Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate

Cat. No.: B12335914
M. Wt: 312.15 g/mol
InChI Key: AIKXGAGNCYEARL-UHFFFAOYSA-N
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Description

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate is a halogenated picolinate derivative featuring a pyridin-2-ylmethylamino substituent at the 4-position of the picolinate ring. Its molecular formula is C₁₃H₁₁Cl₂N₃O₂, with a molecular weight of 312.15 g/mol (inferred from its positional isomer in ). The compound’s structure includes two chlorine atoms at the 3- and 6-positions of the picolinate ring and an ester group at the 4-position.

Properties

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

methyl 3,6-dichloro-4-(pyridin-2-ylmethylamino)pyridine-2-carboxylate

InChI

InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-11(15)9(6-10(14)18-12)17-7-8-4-2-3-5-16-8/h2-6H,7H2,1H3,(H,17,18)

InChI Key

AIKXGAGNCYEARL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CC=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate typically involves the reaction of 3,6-dichloropicolinic acid with pyridin-2-ylmethylamine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 3,6-Dichloro-4-((pyridin-3-ylmethyl)amino)picolinate

  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂ (identical to the target compound).
  • Key Difference : The pyridyl substituent is at the 3-position instead of the 2-position.
  • Synthetic Accessibility: Both isomers likely share similar synthesis routes, but regioselectivity challenges during alkylation or amination steps could influence yields.

3,6-Dichloro-N-(4,6-Dichloropyrimidin-2-yl)picolinamide

  • Molecular Formula : C₁₀H₄Cl₄N₄O.
  • Structural Features: Replaces the ester group with an amide linkage. Features a 4,6-dichloropyrimidin-2-yl substituent instead of pyridylmethylamino.
  • Physicochemical Data :
    • C=O Bond Length : 1.208 Å (keto form), shorter than typical ester C=O bonds (~1.34 Å), indicating stronger polarization.
    • Dihedral Angle : 86.6° between picolinamide and pyrimidine rings, minimizing steric clashes.
  • Synthesis: Achieved in 90% yield via reflux of 3,6-dichloropicolinoyl chloride with 4,6-dichloropyrimidin-2-amine in ethanol .

Pyridine Derivatives: 2-Amino-4-methylpyridine

  • Molecular Formula : C₆H₈N₂.
  • Properties :
    • Melting Point : 96–99°C.
    • Solubility : Water and lower alcohols.
  • Relevance: Highlights the influence of amino and methyl groups on pyridine’s physicochemical behavior. The target compound’s pyridylmethylamino group may enhance hydrophilicity compared to simpler pyridine derivatives.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Structural Highlights
Target Compound C₁₃H₁₁Cl₂N₃O₂ 312.15 Pyridin-2-ylmethylamino, ester N/A Dichloro at 3,6; ester at 4
Pyridin-3-ylmethyl Isomer C₁₃H₁₁Cl₂N₃O₂ 312.15 Pyridin-3-ylmethylamino, ester N/A Positional isomerism affects electronic profile
3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide C₁₀H₄Cl₄N₄O 337.97 4,6-Dichloropyrimidin-2-yl, amide 90% Keto form, near-perpendicular rings
2-Amino-4-methylpyridine C₆H₈N₂ 108.14 Amino, methyl N/A High solubility in polar solvents

Key Research Findings and Implications

  • Structural Flexibility : The dihedral angle in ’s compound (86.6°) suggests conformational rigidity, which may enhance crystallinity or stability. The target compound’s pyridylmethyl group could introduce similar torsional effects .
  • Functional Group Effects : The amide group in ’s compound likely improves metal-chelating capacity compared to the ester group in the target compound, which may hydrolyze more readily under physiological conditions.
  • Toxicity Considerations: Pyridine derivatives like 2-amino-4-methylpyridine are noted as toxic by ingestion ; the target compound’s pyridylmethylamino group warrants similar safety evaluations.

Biological Activity

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate, with the CAS Number 1259329-41-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the molecular formula C13H11Cl2N3O2C_{13}H_{11}Cl_2N_3O_2 and a molecular weight of 312.151 g/mol. The structure includes two chlorine atoms and a pyridinylmethylamino group, which may contribute to its biological activity.

PropertyValue
CAS Number1259329-41-3
Molecular FormulaC13H11Cl2N3O2
Molecular Weight312.151 g/mol
LogP3.255
PSA64.110 Ų

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its potential as an anti-cancer agent and its interaction with different biological targets.

Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in hematological cancer cell lines by increasing the expression of pro-apoptotic genes such as p53 and Bax .

The mechanism of action for this compound may involve interaction with specific protein targets within cancer cells. Molecular docking studies have shown that similar compounds can effectively bind to active sites on proteins associated with cancer proliferation and survival .

Case Studies

  • Study on Apoptosis Induction : A study evaluated the cytotoxic effects of a series of pyridine-based compounds, including Methyl 3,6-dichloro derivatives. The results indicated significant inhibition of cell growth in myeloma and leukemia cell lines, correlating with increased mRNA levels of apoptosis-related genes .
  • Molecular Docking Analysis : Molecular docking simulations were performed to assess the binding affinity of Methyl 3,6-dichloro derivatives to various protein targets involved in cancer progression. The findings suggested that these compounds could serve as potential therapeutic agents by disrupting key signaling pathways in cancer cells .

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